6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide
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Overview
Description
6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide is a complex organic compound that features a cyano group, a piperidinyl moiety, and a pyridine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidinyl moiety, followed by the introduction of the cyano group and the pyridine carboxamide structure. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is essential to ensure cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide: shares structural similarities with other cyano and piperidinyl-containing compounds.
Pyridine carboxamides: Compounds with similar pyridine carboxamide structures may exhibit comparable properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-8-10(5-6-12(18)15-8)17-13(19)11-4-2-3-9(7-14)16-11/h2-4,8,10H,5-6H2,1H3,(H,15,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMDTQMIRIYONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(=O)N1)NC(=O)C2=CC=CC(=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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